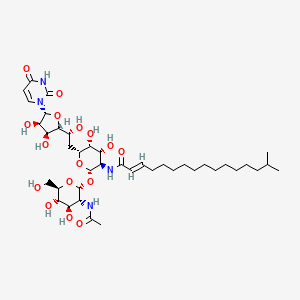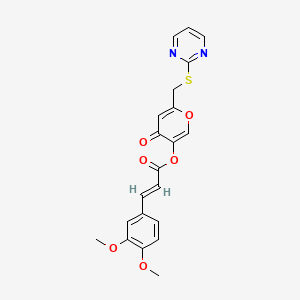
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The presence of the acrylate group suggests that this compound could potentially participate in polymerization reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure could result in a rigid, planar molecule. The electron-donating methoxy groups and the electron-withdrawing acrylate group could create interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The acrylate group could potentially participate in addition reactions, while the pyrimidine ring might undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Transformations and Syntheses
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate, a compound with a complex structure, participates in various chemical transformations leading to the synthesis of novel organic compounds. For example, it can undergo reactions to form imidazo-[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, showcasing its versatility in organic synthesis and heterocyclic chemistry Kolar et al., 1996. Furthermore, novel acrylate monomers derived from similar structures have been synthesized and characterized for their polymerization capabilities and antimicrobial activities, indicating potential applications in materials science and biomedicine Saraei et al., 2016.
Photophysical Properties and Materials Science
In materials science, pyran-based compounds like this one can be engineered to exhibit unique photophysical properties. The synthesis of charge transfer dye monomers, which are copolymerized with various polymers, demonstrates the compound's utility in developing materials with distinct optical properties. These materials exhibit significant blue shifts in emission and varying absorption and fluorescence properties depending on the dielectric constant of the polymer matrix, highlighting their potential in optoelectronic applications Kwak et al., 2009.
Antimicrobial and Insecticidal Applications
Compounds structurally related to (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate have been synthesized and evaluated for their biological activities. For instance, pyrimidine-linked pyrazole derivatives have shown promising insecticidal and antibacterial potentials, suggesting that derivatives of the original compound could serve as valuable leads in the development of new pesticides and antimicrobial agents Deohate and Palaspagar, 2020.
Computational Chemistry Insights
Computational studies on the reactivity and interaction of related compounds with other molecules provide insights into their chemical behavior, which is essential for designing compounds with desired properties. For instance, density functional theory (DFT) studies on the cycloaddition reactions of pyrazinium-3-olates with acrylates help understand the regio- and stereochemistry of these reactions, guiding the synthesis of novel heterocyclic compounds with potential applications in drug discovery and organic synthesis Rhyman et al., 2011.
Safety And Hazards
Future Directions
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-26-17-6-4-14(10-18(17)27-2)5-7-20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-3-9-23-21/h3-12H,13H2,1-2H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMBVABAGMUARF-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide](/img/structure/B2598760.png)
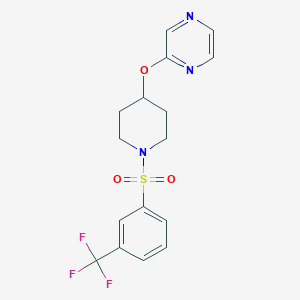
![(1S,2R,5R)-2-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B2598765.png)
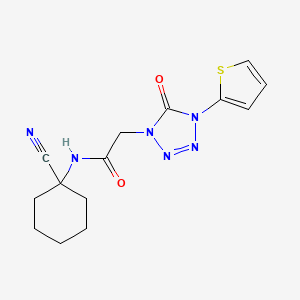

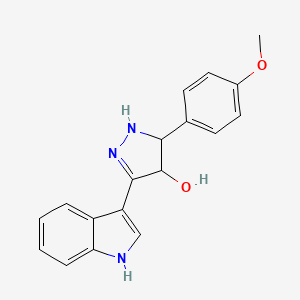

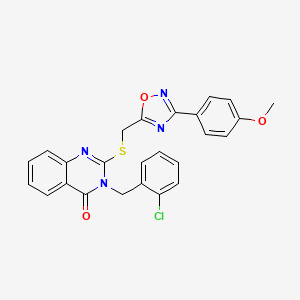
![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2598775.png)

![Methyl 4-[[2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzoate](/img/structure/B2598778.png)
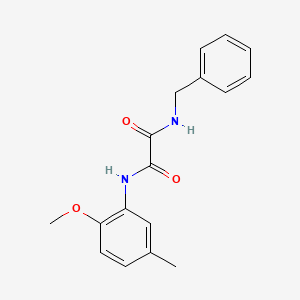
![N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2598780.png)
